molecular formula C18H18N4O2S B3672972 1-{5-[(2,6-Dimethylphenoxy)methyl]-1,3,4-thiadiazol-2-yl}-3-phenylurea

1-{5-[(2,6-Dimethylphenoxy)methyl]-1,3,4-thiadiazol-2-yl}-3-phenylurea

Cat. No.: B3672972
M. Wt: 354.4 g/mol
InChI Key: FHIWXOPKGXTGLA-UHFFFAOYSA-N
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Description

1-{5-[(2,6-Dimethylphenoxy)methyl]-1,3,4-thiadiazol-2-yl}-3-phenylurea is a synthetic organic compound that belongs to the class of thiadiazole derivatives This compound is characterized by the presence of a thiadiazole ring, a phenylurea moiety, and a dimethylphenoxy group

Preparation Methods

The synthesis of 1-{5-[(2,6-Dimethylphenoxy)methyl]-1,3,4-thiadiazol-2-yl}-3-phenylurea typically involves multiple steps. One common synthetic route includes the reaction of 2,6-dimethylphenol with chloromethyl methyl ether to form 2,6-dimethylphenoxymethyl chloride. This intermediate is then reacted with thiosemicarbazide to yield the thiadiazole ring. The final step involves the reaction of the thiadiazole derivative with phenyl isocyanate to form the desired compound .

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of efficient catalysts, controlled reaction conditions, and purification techniques to ensure high yield and purity .

Chemical Reactions Analysis

1-{5-[(2,6-Dimethylphenoxy)methyl]-1,3,4-thiadiazol-2-yl}-3-phenylurea undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule.

Mechanism of Action

The mechanism of action of 1-{5-[(2,6-Dimethylphenoxy)methyl]-1,3,4-thiadiazol-2-yl}-3-phenylurea involves its interaction with specific molecular targets and pathways. In biological systems, it is believed to exert its effects by binding to and inhibiting key enzymes or proteins involved in cellular processes. For example, its antimicrobial activity may be due to the inhibition of bacterial cell wall synthesis or disruption of membrane integrity . In cancer cells, the compound may induce apoptosis or inhibit cell proliferation by targeting specific signaling pathways .

Comparison with Similar Compounds

1-{5-[(2,6-Dimethylphenoxy)methyl]-1,3,4-thiadiazol-2-yl}-3-phenylurea can be compared with other thiadiazole derivatives, such as:

The uniqueness of this compound lies in its specific substitution pattern and the presence of both the thiadiazole and phenylurea moieties, which contribute to its distinct chemical and biological properties.

Properties

IUPAC Name

1-[5-[(2,6-dimethylphenoxy)methyl]-1,3,4-thiadiazol-2-yl]-3-phenylurea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N4O2S/c1-12-7-6-8-13(2)16(12)24-11-15-21-22-18(25-15)20-17(23)19-14-9-4-3-5-10-14/h3-10H,11H2,1-2H3,(H2,19,20,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHIWXOPKGXTGLA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C)OCC2=NN=C(S2)NC(=O)NC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-{5-[(2,6-Dimethylphenoxy)methyl]-1,3,4-thiadiazol-2-yl}-3-phenylurea

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